molecular formula C15H15NO3S B6623267 4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid

4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid

Cat. No.: B6623267
M. Wt: 289.4 g/mol
InChI Key: SXGBGLSOPIIIGT-UHFFFAOYSA-N
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Description

4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial processes

Properties

IUPAC Name

4-[methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-10-3-8-13(20-10)9-16(2)14(17)11-4-6-12(7-5-11)15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBGLSOPIIIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(C)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the reaction of 5-methylthiophene-2-carboxaldehyde with methylamine to form the corresponding imine, followed by a subsequent reaction with benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, 4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: This compound has shown promise in medicinal chemistry due to its potential therapeutic properties. It can be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which 4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-[Methyl-[(3-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid

  • 4-[Methyl-[(4-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid

  • 4-[Methyl-[(5-methylthiophen-3-yl)methyl]carbamoyl]benzoic acid

Uniqueness: 4-[Methyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]benzoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity compared to similar compounds.

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